1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl-

Übersicht

Beschreibung

1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- (commonly referred to as Lilyflore) is a chemical compound with the molecular formula C11H14O and a molecular weight of 178.23 g/mol. This compound belongs to the indene derivatives and is characterized by a unique structure that includes a methanol group attached to the indene framework. Its CAS Registry Number is 285977-85-7. The compound has garnered attention for its potential biological activities and applications in various fields including fragrance production and medicinal chemistry.

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 178.23 g/mol |

| CAS Registry Number | 285977-85-7 |

Biological Activity

Research into the biological activity of 1H-Indene-2-methanol indicates several promising areas of interest:

1. Antimicrobial Activity

Studies have indicated that compounds similar to Lilyflore exhibit antimicrobial properties. For instance, indene derivatives have been shown to inhibit the growth of various bacteria and fungi, suggesting that 1H-Indene-2-methanol may possess similar effects.

2. Anti-inflammatory Effects

Research has highlighted the potential anti-inflammatory properties of related indene compounds. These compounds can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.

3. Cytotoxicity and Apoptosis Induction

Preliminary studies suggest that Lilyflore may induce apoptosis in cancer cells. For example, compounds with structural similarities have demonstrated the ability to trigger cell death in prostate cancer cells through mechanisms involving caspase activation and cytochrome C release .

Case Studies

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigating the effects of indene derivatives on LNCaP prostate cancer cells found that treatment with specific concentrations resulted in significant apoptosis. The mechanisms involved included inhibition of androgen receptor activity and upregulation of pro-apoptotic factors .

Case Study 2: Anti-inflammatory Mechanisms

Research on similar compounds has shown their ability to inhibit IL-6 signaling pathways in Hep3B cells, demonstrating potential as therapeutic agents for inflammatory conditions .

Safety Profile

The safety data sheet for Lilyflore indicates that it can cause irritation upon contact with skin and eyes, categorizing it as an irritant . The compound's toxicity profile includes:

| Toxicity Endpoint | Value |

|---|---|

| Oral LD50 | >2500 mg/kg |

| Dermal LD50 | Not available |

| Inhalation LC50 | Not available |

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

1H-Indene-2-methanol serves as an important building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Fragrance Industry

The compound is recognized for its use in fragrance formulations due to its pleasant odor profile and stability. It acts as a fragrance modulator, enhancing the intensity and longevity of scents.

Case Study: Fragrance Composition

In a patent study (US9708568B2), 1H-Indene-2-methanol was included in fragrance compositions to resist habituation effects in consumers. The study demonstrated that formulations containing this compound maintained their olfactory intensity over extended periods, making them suitable for long-lasting fragrances.

Analytical Chemistry

1H-Indene-2-methanol is utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC). It can be effectively separated and analyzed using reverse-phase HPLC techniques.

Data Table: HPLC Analysis Conditions

| Parameter | Value |

|---|---|

| Column Type | C18 HPLC Column |

| Mobile Phase | Acetonitrile/Water |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

A study by SIELC Technologies demonstrated the effective separation of this compound under optimized conditions, showcasing its potential for analytical applications in quality control and research settings .

Biological Research

Emerging studies suggest that 1H-Indene-2-methanol may possess biological activities worth exploring further. Its interactions with biological molecules could lead to potential therapeutic applications.

Potential Biological Activities

Research is ongoing to evaluate its effects on:

- Enzyme inhibition

- Antioxidant properties

- Modulation of biochemical pathways

Eigenschaften

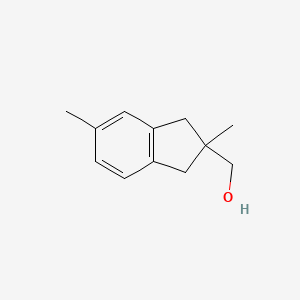

IUPAC Name |

(2,5-dimethyl-1,3-dihydroinden-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-3-4-10-6-12(2,8-13)7-11(10)5-9/h3-5,13H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSPWQQZFOSTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(C2)(C)CO)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051367 | |

| Record name | 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

285977-85-7 | |

| Record name | 2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285977-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-Dimethyl-2,3-dihydro- 1H-inden-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.